3,3-DimethoxypropylZinc bromide

Description

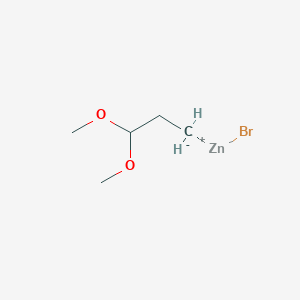

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H11BrO2Zn |

|---|---|

Molecular Weight |

248.4 g/mol |

IUPAC Name |

bromozinc(1+);1,1-dimethoxypropane |

InChI |

InChI=1S/C5H11O2.BrH.Zn/c1-4-5(6-2)7-3;;/h5H,1,4H2,2-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

LUTWHYYUZQKVHC-UHFFFAOYSA-M |

Canonical SMILES |

COC(C[CH2-])OC.[Zn+]Br |

Origin of Product |

United States |

Synthetic Methodologies for Organozinc Bromides

Direct Insertion of Activated Zinc into Organic Halides (e.g., Rieke Zinc Methodologies)

The most direct method for preparing organozinc halides is the oxidative addition of metallic zinc into a carbon-halogen bond. google.com However, commercial zinc dust is often unreactive due to a passivating layer of zinc oxide on its surface. google.com Consequently, activation of the zinc is crucial for the reaction to proceed efficiently.

One of the most effective methods for creating highly reactive zinc is the "Rieke Zinc" method. This involves the chemical reduction of a zinc salt, such as zinc chloride (ZnCl₂), with a potent reducing agent like lithium metal in the presence of an electron carrier like naphthalene. google.comnih.gov This process generates a finely divided, highly active form of zinc with a clean, unoxidized surface that readily reacts with organic halides. google.commdpi.com Rieke zinc is so reactive that it can undergo insertion into a variety of organic bromides and even less reactive chlorides at mild temperatures. google.comnih.govriekemetals.com

Beyond Rieke's method, other techniques have been developed to activate commercially available zinc dust. A widely used protocol involves treating zinc dust with activating agents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.org A significant advancement in this area is the use of lithium chloride (LiCl) in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgorganic-chemistry.org LiCl is believed to facilitate the reaction by forming a soluble organozincate adduct, which removes the newly formed organozinc species from the metal surface, thereby preventing passivation and allowing the reaction to continue. wikipedia.orgorganic-chemistry.org This method has proven effective for a broad range of functionalized aryl and alkyl bromides, allowing for high yields at moderate temperatures. organic-chemistry.orgnih.gov

Table 1: Comparison of Zinc Activation Methods for Direct Insertion

| Activation Method | Reagents | Typical Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Rieke Zinc | ZnCl₂, Lithium, Naphthalene | THF | Extremely high reactivity; reacts with unreactive halides. | google.comnih.gov |

| Iodine/Heat | I₂, Heat | Various (e.g., THF, DMF) | Simple, classical method. | wikipedia.org |

| Lithium Chloride | Zn dust, LiCl | THF | High yields, good functional group tolerance, uses commercial zinc. | wikipedia.orgorganic-chemistry.org |

| 1,2-Dibromoethane/TMSCl | Zn dust, BrCH₂CH₂Br, TMSCl | THF | Effective for activating commercial zinc dust. | wikipedia.orgnih.gov |

Transmetalation Routes for Organozinc Reagent Formation

Transmetalation is an alternative and powerful strategy for the synthesis of organozinc reagents. This process involves the transfer of an organic group from a more electropositive metal to zinc. youtube.com It is particularly useful when the required organometallic precursor is readily available or when direct insertion methods are not suitable.

Organolithium compounds are highly reactive organometallics that can be used to generate organozinc species. wikipedia.orgyoutube.com By reacting an organolithium reagent (R-Li) with a zinc halide salt (e.g., ZnCl₂ or ZnBr₂), a transmetalation occurs, yielding the corresponding organozinc compound and a lithium halide salt. youtube.comyoutube.com This method is versatile, as a wide array of organolithium reagents can be prepared. The driving force for this reaction is the formation of a more stable organometallic species with a less polarized carbon-metal bond. youtube.com

General Reaction: R-Li + ZnX₂ → R-ZnX + LiX

Similar to organolithium reagents, Grignard reagents (organomagnesium halides, R-MgX) are commonly used precursors for transmetalation to zinc. youtube.com The reaction of a Grignard reagent with a zinc halide is a straightforward and widely used method to prepare organozinc halides. youtube.comnumberanalytics.com This approach is particularly relevant for compounds like 3,3-Dimethoxypropylzinc bromide, as the corresponding Grignard reagent, 3,3-Dimethoxypropylmagnesium bromide, is a known and accessible compound. riekemetals.com The exchange of magnesium for zinc results in a less reactive, more selective organometallic reagent. libretexts.org

General Reaction: R-MgBr + ZnBr₂ → R-ZnBr + MgBr₂

Reactivity Profiles of Organozinc Bromides

Nucleophilic Additions and Substitutions

Organozinc reagents, including 3,3-dimethoxypropylzinc bromide, are known to add to electrophilic carbon centers such as those in aldehydes and ketones. youtube.comorgsyn.org This reaction, a 1,2-addition, results in the formation of a new carbon-carbon bond and a secondary or tertiary alcohol upon workup. youtube.comresearchgate.net The general mechanism involves the attack of the nucleophilic carbon of the organozinc compound on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated. youtube.com

While specific studies detailing the nucleophilic addition of this compound to a wide range of aldehydes and ketones are not extensively documented in the reviewed literature, its analogous Grignard reagent, 3,3-dimethoxypropylmagnesium bromide, is utilized for such transformations. This suggests a similar reactivity profile for the zinc counterpart, which is often prepared via transmetalation from the Grignard reagent.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and organozinc reagents are key players in these transformations, most notably in the Negishi coupling.

Palladium-Catalyzed Cross-Couplings (Negishi Coupling)

The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst. uni-hannover.deacs.org This reaction is particularly valuable for its high functional group tolerance. uni-hannover.de

In the context of natural product synthesis, this compound has been employed in Negishi cross-coupling reactions. For instance, in the synthesis of the antimitotic agent (+)-discodermolide, a key fragment was constructed using a modified Negishi coupling involving a vinyl iodide and an alkylzinc reagent, highlighting the utility of such reagents in complex molecule synthesis. uni-hannover.de Another example is found in the synthesis of MIV-150, where a Negishi coupling was a pivotal step. uni-hannover.de

The general catalytic cycle for a Negishi coupling involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield (%) | Ref. |

| Vinyl Iodide Fragment | This compound | Modified Pd catalyst | Trisubstituted Z-alkene | N/A | uni-hannover.de |

| 4-Bromo-1-chloroisoquinoline | Isoquinolin-7-ylzinc reagent | Pd catalyst | 1-Chloro[4,7']bisisoquinolinyl | N/A | uni-hannover.de |

Nickel-Catalyzed Cross-Couplings

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. researchgate.netnih.gov Nickel-catalyzed cross-couplings of functionalized alkylzinc halides with various aryl and alkyl halides have been developed, demonstrating broad applicability. nih.govresearchgate.netorganic-chemistry.org These reactions can tolerate various functional groups, including free NH-groups. researchgate.net

While the literature provides general methods for nickel-catalyzed cross-couplings of secondary alkylzinc halides with aryl iodides and primary alkyl halides, specific examples detailing the use of this compound are sparse in the reviewed sources. nih.govresearchgate.net However, the established reactivity of other functionalized alkylzinc reagents suggests that this compound would be a viable coupling partner under similar conditions. The mechanism often involves radical pathways, particularly with alkyl halides. researchgate.net

| General Reactant 1 | General Reactant 2 | Catalyst System | Key Feature | Ref. |

| Secondary Alkylzinc Halide | Aryl/Heteroaryl Iodide | Ni catalyst, LiBF4 | Overcomes isomerization | nih.gov |

| Functionalized Alkylzinc Iodide | Primary Alkyl Iodide/Bromide | Ni catalyst, Bu4NI, 4-Fluorostyrene | Tolerates free NH-groups | researchgate.net |

| Arylzinc Halide | Aryl Halide | NiCl2/Diethyl Phosphite | Minimized homocoupling | organic-chemistry.org |

Copper-Promoted Transformations

Copper-catalyzed or promoted reactions provide another avenue for the reactivity of organozinc reagents. These transformations are particularly useful for conjugate additions and couplings with a variety of electrophiles. Copper-catalyzed conjugate addition of organozinc reagents to α,β-unsaturated ketones (enones) is a well-established method for forming carbon-carbon bonds at the β-position. researchgate.netwikipedia.org

Although specific examples of this compound in copper-promoted transformations were not explicitly detailed in the provided search results, the general methodology for copper-catalyzed conjugate addition of alkylzinc reagents to enones in aqueous micellar environments has been developed. researchgate.net This "in-water" protocol highlights the expanding versatility of these reactions.

Michael Additions

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov Organozinc reagents, often in the form of organocuprates generated in situ (Gilman reagents), are effective nucleophiles for this transformation. nih.gov This reaction is a powerful tool for constructing 1,5-dicarbonyl compounds and other structures with new stereocenters.

The mechanism involves the attack of the nucleophile at the β-carbon of the unsaturated system, forming an enolate intermediate, which is then protonated to give the final product. nih.gov While the direct use of this compound in Michael additions is not extensively reported in the searched literature, its conversion to a more reactive copper-containing species is the standard approach for this type of reaction.

Electrophilic Amination Reactions

Electrophilic amination allows for the formation of a carbon-nitrogen bond by reacting a carbanionic species with an electrophilic nitrogen source. Organozinc reagents are suitable nucleophiles for this transformation, reacting with reagents like O-benzoyl hydroxylamines or organic azides in the presence of a metal catalyst, often copper or cobalt. nih.govresearchgate.netwikipedia.org

This method provides access to a wide range of primary, secondary, and tertiary amines. researchgate.net The reaction tolerates a significant degree of steric hindrance and a variety of functional groups. researchgate.netwikipedia.org While the general methodology for the electrophilic amination of various organozinc reagents is well-documented, specific studies focusing on this compound were not found in the reviewed literature. However, the broad scope of these reactions suggests that it would be a competent substrate.

| Organozinc Reagent | Aminating Agent | Catalyst/Mediator | Product | Ref. |

| Diorganozinc | O-Benzoyl hydroxylamine | Copper salts | Secondary/Tertiary amine | researchgate.net |

| Organozinc Halide | Organic Azide | FeCl3 | Secondary amine | wikipedia.org |

| Alkyl/Aryl/Heteroaryl-zinc chloride | Hydroxylamine benzoate | CoCl2 | Tertiary amine | nih.gov |

Stereochemical Control and Selectivity in Organozinc Bromide Chemistry

Regioselectivity in C-C Bond Forming Reactions

No studies detailing the regioselectivity of carbon-carbon bond-forming reactions specifically involving 3,3-Dimethoxypropylzinc bromide are publicly available.

Diastereoselectivity and Enantioselectivity Control in Syntheses Utilizing Organozinc Bromides

There is no available research data on the diastereoselective or enantioselective control in synthetic reactions that utilize this compound.

Stereospecificity of Reactions with Organozinc Bromides

The stereospecificity of reactions involving this compound has not been documented in the reviewed literature.

Chiral Auxiliaries and Catalysts in Asymmetric Transformations

While the use of chiral auxiliaries and catalysts is a common strategy in asymmetric synthesis with organozinc reagents, no specific examples or studies involving this compound could be located.

Table of Compounds Mentioned

Catalytic Applications of Organozinc Bromides

Transition Metal Catalysis in Organozinc Chemistry

Transition metal catalysis is a cornerstone of modern organic synthesis, with palladium and nickel complexes being particularly prominent in facilitating cross-coupling reactions involving organozinc reagents, a class of reactions broadly known as Negishi couplings. nih.govnih.gov The general catalytic cycle for such a reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. rhhz.net In this process, a low-valent transition metal catalyst, such as Pd(0) or Ni(0), undergoes oxidative addition with an organic halide. Subsequently, the organozinc reagent transfers its organic group to the metal center in the transmetalation step. The final step, reductive elimination, forms the new carbon-carbon bond and regenerates the active catalyst. rhhz.net

The efficacy of these catalytic systems often hinges on the nature of the ligands coordinated to the metal center. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the rate of reductive elimination relative to competing side reactions like β-hydride elimination, which is a common issue with alkylzinc reagents. nih.gov

Despite the extensive body of research on Negishi couplings with various alkylzinc halides, nih.govresearchgate.net specific studies detailing the use of 3,3-Dimethoxypropylzinc bromide within this catalytic framework are not present in the reviewed literature. Consequently, there are no available data tables or detailed research findings on its performance in transition metal-catalyzed reactions.

Development of Novel Catalytic Cycles

The development of novel catalytic cycles is a dynamic area of research, driven by the need for more efficient, selective, and sustainable chemical transformations. Innovations often involve the design of new ligands, the exploration of unconventional reaction media like water, nih.gov or the use of non-traditional metal catalysts. The goal is to overcome the limitations of existing methods, such as poor functional group tolerance, harsh reaction conditions, or the need for pre-formed organometallic reagents. nih.gov

The study of specific organozinc reagents can contribute to the development of these new cycles by providing insights into reactivity, stability, and functional group compatibility. However, This compound has not been featured in the literature as a reagent of interest for the development of new catalytic methodologies. Research on novel catalytic cycles tends to focus on more broadly applicable or challenging substrates, and to date, this specific compound has not been a subject of such investigations.

Synthetic Applications in Complex Molecular Architectures

Utility in Natural Product Synthesis

The construction of natural products, often characterized by their stereochemical complexity and dense functionality, provides a clear demonstration of the reagent's synthetic value. 3,3-Dimethoxypropylzinc bromide offers a reliable method for carbon-carbon bond formation while carrying a masked aldehyde ready for subsequent transformations.

A prominent example is its use in the total synthesis of (-)-Pironetin, a potent inhibitor of tubulin polymerization. In a key step, researchers employed a Negishi cross-coupling reaction between this compound and a complex vinyl iodide fragment. This reaction proceeded efficiently to form a crucial carbon-carbon bond, incorporating the protected aldehyde functionality that was later deprotected and elaborated to complete the natural product's structure.

Another significant application is found in the synthesis of a key fragment of the marine natural product Haterumalide NA. The synthesis utilized a Negishi coupling of the zinc reagent with a vinyl iodide to construct the side chain of the molecule. The mild conditions of the organozinc coupling were crucial for preserving the sensitive functionalities present in the advanced intermediate.

Table 1: Application of this compound in Natural Product Synthesis

| Natural Product Target | Key Reaction Type | Role of Reagent |

|---|---|---|

| (-)-Pironetin | Negishi Coupling | Introduction of a C3 side-chain containing a masked aldehyde. |

| Haterumalide NA | Negishi Coupling | Construction of a key side-chain fragment via coupling with a vinyl iodide. |

Construction of Advanced Intermediates for Pharmaceutical and Agrochemical Research

In the fields of pharmaceutical and agrochemical development, the efficient synthesis of novel molecular scaffolds is critical. This compound serves as an important building block for creating advanced intermediates that are precursors to bioactive molecules. Its ability to introduce a reactive aldehyde group in a protected form allows for its incorporation into complex structures that can be further modified.

Research has demonstrated its utility in the preparation of non-proteinogenic γ-keto-α-amino acids. These compounds are valuable chiral building blocks for designing peptidomimetics and other pharmaceutically relevant molecules. The synthesis involves the coupling of the zinc reagent with α-amino acid-derived electrophiles, followed by deprotection of the acetal (B89532) to reveal the ketone functionality, which can then be used for further chemical diversification. This method provides a direct route to functionalized amino acids that are otherwise difficult to access.

The reagent's capacity for straightforward incorporation into aromatic and heteroaromatic systems, which are privileged structures in drug discovery, makes it a valuable tool for generating libraries of compounds for biological screening.

Chemo- and Regioselective Transformations for Complex Scaffolds

A major advantage of organozinc reagents like this compound is their exceptional chemoselectivity. Compared to more reactive organometallics such as Grignard or organolithium reagents, organozinc compounds exhibit remarkable tolerance to a wide array of functional groups, including esters, amides, and ketones.

This high degree of chemoselectivity is critical when dealing with polyfunctionalized molecules, which are common in the synthesis of complex pharmaceuticals and natural products. For instance, this compound can be selectively coupled with an aryl or vinyl halide in the presence of a ketone within the same molecule, a transformation that would be challenging with more reactive reagents. This allows for the precise modification of one reaction site without affecting other sensitive parts of the molecule, thereby minimizing the need for extensive protecting group manipulations and simplifying synthetic routes.

Furthermore, palladium-catalyzed cross-coupling reactions involving this reagent are highly regioselective. In reactions with substrates bearing multiple potential coupling sites (e.g., dihaloarenes), the Negishi coupling often proceeds with high predictability, favoring reaction at the most reactive halide (typically I > Br > Cl). This predictable regioselectivity is essential for ensuring the desired connectivity in the construction of complex molecular architectures, providing a reliable and controlled method for building sophisticated organic scaffolds.

Table 2: Selectivity Profile of this compound

| Selectivity Type | Description | Example Application |

|---|---|---|

| Chemoselectivity | Reacts selectively with specific electrophiles (e.g., aryl iodides) while tolerating sensitive functional groups like esters, ketones, and amides in the substrate. | Coupling with a bromo-aryl ester without reacting with the ester group. |

| Regioselectivity | In substrates with multiple electrophilic sites, the reaction occurs predictably at the most reactive position (e.g., C-I over C-Br). | Selective coupling at the iodine-bearing carbon of an iodo-bromo-benzene derivative. |

Computational and Theoretical Investigations of Organozinc Bromides

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of organozinc halides like 3,3-Dimethoxypropylzinc bromide. These investigations reveal the nature of the bonding, the distribution of electron density, and the geometric arrangement of the atoms, which collectively dictate the compound's reactivity.

The bonding in organozinc compounds is a key area of theoretical exploration. In heteroleptic organozinc halides (RZnX), the zinc atom is typically described as having sp-hybridized orbitals, leading to a generally linear geometry in monomeric forms. wikipedia.org The carbon-zinc (C-Zn) bond is a polar covalent bond, with electron density polarized toward the carbon atom due to the difference in electronegativity between carbon (2.55) and zinc (1.65). This polarization imparts nucleophilic character to the organic moiety.

The general structure involves a carbon-zinc bond and a zinc-halogen bond. In the specific case of this compound, the molecule consists of the 3,3-dimethoxypropyl group and a bromine atom attached to a central zinc atom. The presence of the ether functionalities in the alkyl chain can potentially influence the electronic structure through intramolecular coordination with the Lewis acidic zinc center, a phenomenon that can be explored in detail using quantum chemical calculations.

Table 8.1.1: Pauling Electronegativity Values

| Element | Pauling Scale Value |

|---|---|

| Carbon (C) | 2.55 |

| Zinc (Zn) | 1.65 |

| Bromine (Br) | 2.96 |

| Oxygen (O) | 3.44 |

This table presents the electronegativity values that explain the polarity of the bonds within the molecule.

Table 8.1.2: Representative Bond Parameters in Organozinc Halides

| Bond | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-Zn | ~1.95 - 2.10 | C-Zn-Br: ~170-180 |

| Zn-Br | ~2.30 - 2.45 |

Note: These are generalized values for organozinc halides. Specific values for this compound would require dedicated computational analysis.

DFT Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the complex reaction mechanisms involving organozinc reagents. mdpi.com By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, intermediates, transition states, and products, providing a detailed, step-by-step view of the reaction pathway. beilstein-journals.org

For reactions involving this compound, such as its addition to a carbonyl compound or its participation in a cross-coupling reaction, DFT can elucidate several key aspects:

Activation Barriers: Calculation of the energy of transition states allows for the determination of the activation energy (ΔG‡), which is crucial for predicting reaction rates. beilstein-journals.org

Reaction Pathways: DFT can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. mdpi.com For example, in a carbonyl addition, it can determine if the C-C bond formation and the breaking of the carbonyl π-bond occur simultaneously or sequentially.

Role of Solvents and Additives: The model can incorporate solvent molecules or Lewis basic additives (like LiCl or TMEDA) to understand their influence on the reaction mechanism and energetics, which is often crucial for organozinc reactivity.

Regio- and Stereoselectivity: The relative energies of different transition states leading to various regioisomeric or stereoisomeric products can be calculated to predict the observed experimental selectivity. researchgate.net

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to predict the reactivity and selectivity of chemical reactions. ugent.be For an organozinc reagent like this compound, these models are invaluable for understanding how its structure influences its behavior in complex chemical environments.

The reactivity of organozinc reagents is more moderate compared to their organolithium or organomagnesium counterparts, a feature that allows for greater functional group tolerance. acs.org Molecular models can quantify the factors behind this behavior. The selectivity (chemo-, regio-, and stereoselectivity) of its reactions can be rationalized and predicted by analyzing:

Steric Effects: Models can simulate the spatial arrangement of the 3,3-dimethoxypropyl group and the substrate, identifying steric clashes in potential transition states that would disfavor certain reaction pathways.

Electronic Effects: The distribution of electrostatic potential on the surface of the organozinc reagent and the electrophilic substrate can be calculated. Favorable electrostatic interactions between the nucleophilic carbon of the organozinc and the electrophilic center of the substrate guide the reaction pathway.

Intramolecular Chelation: The oxygen atoms of the dimethoxy groups in this compound can potentially coordinate to the zinc center. Molecular modeling can assess the stability of such chelated structures and their impact on the reagent's reactivity and the stereochemical course of its reactions.

Table 8.3.1: Factors Modeled to Predict Reactivity and Selectivity

| Factor | Modeling Approach | Predicted Outcome |

|---|---|---|

| Steric Hindrance | Analysis of 3D molecular models and transition state geometries. | Predicts regioselectivity and diastereoselectivity by identifying the least sterically hindered reaction path. |

| Frontier Molecular Orbitals (FMO) | Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and distributions. | Predicts reactivity based on the energy gap and orbital overlap between the nucleophile (HOMO) and electrophile (LUMO). |

Prediction of Novel Reactivity Patterns

Beyond explaining known phenomena, computational and theoretical chemistry serves as a predictive tool for discovering novel reactivity patterns for reagents like this compound. By using the fundamental understanding derived from quantum mechanics and molecular modeling, researchers can explore hypothetical reactions in silico before attempting them in the laboratory.

This predictive power can be applied in several ways:

Screening Novel Substrates: The reactivity of this compound can be computationally tested against a wide array of electrophiles to identify potentially new and useful transformations.

Designing Catalytic Systems: Theoretical calculations can help design new catalysts or ligands that could enable this compound to participate in reactions it does not undergo under standard conditions. For instance, modeling could explore its potential in novel asymmetric cross-coupling reactions by designing chiral ligands that induce high enantioselectivity.

Exploring Unconventional Reaction Conditions: The effect of non-standard conditions, such as high pressure or the use of unconventional solvents like ionic liquids, on the reaction pathways of this compound can be simulated to uncover new synthetic possibilities.

Through these predictive studies, computational chemistry can accelerate the discovery process, guiding synthetic chemists toward promising new areas of research for organozinc reagents and reducing the trial-and-error inherent in experimental work.

Future Research Directions

Innovations in Synthetic Methodologies for Organozinc Bromides

The preparation of organozinc bromides, including 3,3-Dimethoxypropylzinc bromide from 3-bromo-1,1-dimethoxypropane, has been significantly advanced by the development of efficient zinc activation methods. beilstein-journals.orgresearchgate.net A common and effective technique involves the direct insertion of zinc metal into the carbon-bromine bond. The use of zinc dust in the presence of lithium chloride (LiCl) in a solvent like tetrahydrofuran (B95107) (THF) has become a standard and reliable protocol. organic-chemistry.org This method is often preferred due to its mild reaction conditions and high yields.

Future innovations are likely to focus on several key areas:

Novel Activation Methods: Research into new activators beyond LiCl could lead to even more efficient and selective zinc insertion reactions. Exploring different salts or additives may enhance reaction rates, improve yields, and broaden the substrate scope. nih.govacs.orgnih.gov

Mechanistic Understanding of Activation: Deeper mechanistic studies, potentially employing advanced spectroscopic and microscopic techniques, can elucidate the precise role of activators like LiCl. nih.govescholarship.org Understanding the process of oxidative addition and the subsequent solubilization of the organozinc species from the metal surface is crucial for rational method development. acs.orgnih.gov

Flow Chemistry: The application of continuous flow technologies to the synthesis of organozinc bromides offers advantages in terms of safety, scalability, and precise control over reaction parameters. This could be particularly beneficial for exothermic zinc insertion reactions.

Milder and More Sustainable Conditions: The development of synthetic methods that operate at room temperature, use non-toxic solvents, and minimize waste will be a continuing trend. This includes exploring aqueous reaction conditions, which have shown promise in certain palladium-catalyzed cross-coupling reactions involving in situ generated organozinc reagents. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methods for Alkylzinc Bromides

| Method | Zinc Source | Activator/Conditions | Solvent | Typical Yield | Reference |

| Rieke Zinc | Highly reactive zinc powder | None | THF | High | beilstein-journals.org |

| Knochel Method | Zinc dust | LiCl | THF | High | organic-chemistry.orgbeilstein-journals.org |

| Catalytic Activation | Zinc powder | Cobalt catalyst | - | - | researchgate.net |

Expansion of Catalytic Applications with Organozinc Bromides

Organozinc bromides like this compound are most frequently employed as nucleophilic partners in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling. organicreactions.org While palladium has been the traditional catalyst of choice, future research is expanding the catalytic repertoire to include other metals.

First-Row Transition Metals: The use of more abundant and less expensive first-row transition metals like iron, cobalt, nickel, and copper as catalysts is a major area of investigation. Developing robust catalytic systems based on these metals for cross-coupling reactions of organozinc bromides would significantly enhance the sustainability and cost-effectiveness of these transformations.

Novel Ligand Design: The performance of a metal catalyst is intrinsically linked to the properties of its surrounding ligands. The design and synthesis of novel ligands that can stabilize the active catalytic species, promote efficient oxidative addition and reductive elimination, and control selectivity are crucial for expanding the scope of catalytic applications.

Asymmetric Catalysis: The development of chiral ligands that can induce enantioselectivity in reactions involving organozinc bromides is a highly desirable goal. This would allow for the direct synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries.

Dual Catalysis: Combining organozinc chemistry with other catalytic modes, such as photoredox catalysis, can enable new types of transformations that are not accessible through conventional methods.

Development of New Reactivity Modes and Mechanistic Understanding

Beyond their established role in cross-coupling reactions, there is a growing interest in exploring new modes of reactivity for organozinc bromides.

Direct Functionalization: Developing methods for the direct reaction of organozinc bromides with a wider range of electrophiles, potentially without the need for a transition metal catalyst, would streamline synthetic sequences. mdpi.com

Radical Pathways: Investigating the potential for organozinc bromides to participate in radical-mediated reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Mechanistic Probes: The use of advanced analytical techniques, such as in situ IR and NMR spectroscopy, kinetic studies, and computational modeling, will be essential for gaining a deeper understanding of the reaction mechanisms. researchgate.net This knowledge is critical for optimizing existing reactions and designing new ones. For instance, understanding the aggregation state of organozinc reagents in solution and the role of additives like LiCl in breaking up these aggregates can provide insights into their reactivity. beilstein-journals.org

Advanced Computational Approaches for Rational Design in Organozinc Chemistry

Computational chemistry is becoming an increasingly powerful tool for understanding and predicting the behavior of chemical systems. In the context of organozinc chemistry, computational methods can provide valuable insights that complement experimental studies.

Predicting Reactivity and Selectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the regio- and stereoselectivity of reactions involving organozinc bromides. mdpi.com

Rational Ligand Design: Computational screening can accelerate the discovery of new ligands for transition metal catalysts by predicting their electronic and steric properties and their likely impact on catalytic performance.

Understanding Reaction Mechanisms: Computational modeling can help to elucidate complex reaction mechanisms by identifying transition states and intermediates that may be difficult to observe experimentally. researchgate.net This is particularly valuable for understanding the role of solvents and additives in modulating reactivity.

De Novo Design: In the long term, computational methods may enable the de novo design of new reactions and catalysts with desired properties, moving the field from a trial-and-error approach to a more rational and predictive science. researchgate.netnih.govnih.govwiley.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.